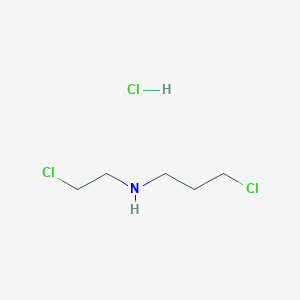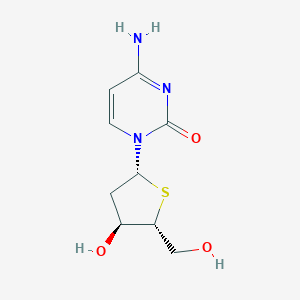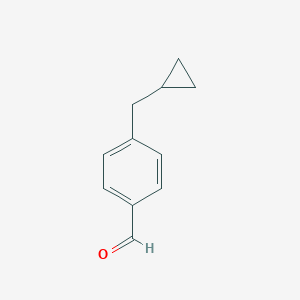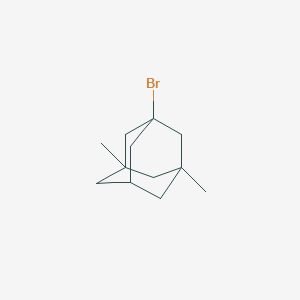![molecular formula C8H10N2 B142424 (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile CAS No. 130687-33-1](/img/structure/B142424.png)
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azabicyclo[221]hept-5-en-2-yl)acetonitrile is a bicyclic compound characterized by a nitrogen atom incorporated into a seven-membered ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile typically involves cycloaddition reactions. One common method is the aza-Diels-Alder reaction, where cyclopentadiene reacts with imino-acetates in the presence of a Brønsted acid catalyst . This reaction is highly diastereoselective and can be influenced by the choice of chiral auxiliaries and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often involves crystallization and chromatography techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic ring can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted bicyclic compounds with different functional groups.
Aplicaciones Científicas De Investigación
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific enzyme active sites, inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, enhancing its binding affinity . The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: Another bicyclic compound with a similar structure but different functional groups.
7-Oxa-2-azabicyclo[2.2.1]hept-5-ene: A related compound with an oxygen atom in the ring system.
Uniqueness
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile is unique due to its specific combination of a bicyclic ring system and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
130687-33-1 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile |
InChI |
InChI=1S/C8H10N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,4-6H2 |
Clave InChI |
IXLYSWLDWQZJPO-UHFFFAOYSA-N |
SMILES |
C1C2CN(C1C=C2)CC#N |
SMILES canónico |
C1C2CN(C1C=C2)CC#N |
Sinónimos |
2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














